molecular formula C12H24BrCuN4-3 B13782285 copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide

copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide

Cat. No.: B13782285
M. Wt: 367.80 g/mol
InChI Key: MSGPUOVCPAASAB-SUJWASLOSA-M
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Description

Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is a coordination complex that features copper as the central metal ion coordinated to two azanidylcyclohexyl ligands and bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide typically involves the reaction of copper(II) bromide with (1R,2R)-1,2-cyclohexanediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide can undergo various chemical reactions, including:

    Oxidation: The copper center can be oxidized to higher oxidation states.

    Reduction: The copper center can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the copper center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide involves the interaction of the copper center with various molecular targets. The copper ions can generate reactive oxygen species, which can lead to oxidative damage in biological systems . Additionally, the compound can interact with enzymes and proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) chloride;[(1R,2R)-2-azanidylcyclohexyl]azanide
  • Copper(II) sulfate;[(1R,2R)-2-azanidylcyclohexyl]azanide
  • Copper(II) acetate;[(1R,2R)-2-azanidylcyclohexyl]azanide

Uniqueness

Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is unique due to its specific coordination environment and the presence of bromide as the counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H24BrCuN4-3

Molecular Weight

367.80 g/mol

IUPAC Name

copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide

InChI

InChI=1S/2C6H12N2.BrH.Cu/c2*7-5-3-1-2-4-6(5)8;;/h2*5-8H,1-4H2;1H;/q2*-2;;+2/p-1/t2*5-,6-;;/m11../s1

InChI Key

MSGPUOVCPAASAB-SUJWASLOSA-M

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Cu+2].[Br-]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Cu+2].[Br-]

Origin of Product

United States

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